molecular formula C30H35P B12870555 Bis(2-cyclohexylphenyl)(phenyl)phosphine

Bis(2-cyclohexylphenyl)(phenyl)phosphine

Cat. No.: B12870555
M. Wt: 426.6 g/mol
InChI Key: QHSWIQCSZNFHSP-UHFFFAOYSA-N
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Description

Bis(2-cyclohexylphenyl)(phenyl)phosphine is an organophosphorus compound with the chemical formula C30H35P. It is a phosphine ligand commonly used in coordination chemistry and catalysis. The compound features a phosphorus atom bonded to two 2-cyclohexylphenyl groups and one phenyl group, making it a versatile ligand for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyclohexylphenyl)(phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents or organolithium compounds. One common method is the reaction of dichlorophenylphosphine with 2-cyclohexylphenylmagnesium bromide under an inert atmosphere to prevent oxidation. The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phenyl or cyclohexyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Bis(2-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.

    Biology: The compound is explored for its potential in biological imaging and as a probe for studying cellular processes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.

Mechanism of Action

The mechanism by which Bis(2-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound can also interact with biological molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphine: An organophosphorus compound with a similar structure but without the cyclohexyl groups.

    Bis(2-diphenylphosphinoethyl)phenylphosphine: A related compound with diphenylphosphinoethyl groups instead of cyclohexylphenyl groups.

    Diphosphine ligands: A broad class of ligands with two phosphine groups linked by a backbone.

Uniqueness

Bis(2-cyclohexylphenyl)(phenyl)phosphine is unique due to the presence of cyclohexyl groups, which provide steric bulk and influence the electronic properties of the ligand. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity in certain reactions.

Properties

Molecular Formula

C30H35P

Molecular Weight

426.6 g/mol

IUPAC Name

bis(2-cyclohexylphenyl)-phenylphosphane

InChI

InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-12-22-29(27)31(26-18-8-3-9-19-26)30-23-13-11-21-28(30)25-16-6-2-7-17-25/h3,8-13,18-25H,1-2,4-7,14-17H2

InChI Key

QHSWIQCSZNFHSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5CCCCC5

Origin of Product

United States

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